molecular formula C13H26N4OPS- B14689834 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- CAS No. 33683-34-0

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl-

Katalognummer: B14689834
CAS-Nummer: 33683-34-0
Molekulargewicht: 317.41 g/mol
InChI-Schlüssel: NNXWJBAYANBEDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, aziridine groups, and a phosphinothioyl moiety, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps, including the formation of the piperidine ring, introduction of the aziridine groups, and incorporation of the phosphinothioyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aziridine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Piperidinyloxy, 4-((bis(1-aziridinyl)phosphinothioyl)amino)-2,2,6,6-tetramethyl- can be compared with other compounds containing piperidine rings, aziridine groups, or phosphinothioyl moieties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

33683-34-0

Molekularformel

C13H26N4OPS-

Molekulargewicht

317.41 g/mol

IUPAC-Name

N-[bis(aziridin-1-yl)phosphinothioyl]-2,2,6,6-tetramethyl-1-oxidopiperidin-4-amine

InChI

InChI=1S/C13H26N4OPS/c1-12(2)9-11(10-13(3,4)17(12)18)14-19(20,15-5-6-15)16-7-8-16/h11H,5-10H2,1-4H3,(H,14,20)/q-1

InChI-Schlüssel

NNXWJBAYANBEDA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1[O-])(C)C)NP(=S)(N2CC2)N3CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.